1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(1-METHYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE
Overview
Description
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(1-METHYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE is a complex organic compound that features both quinoline and indole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(1-METHYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indoles . The quinoline moiety can be introduced through cyclization reactions involving aniline derivatives and β-ketoesters under high-temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(1-METHYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and indole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and indole derivatives, which can have significant biological activities .
Scientific Research Applications
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(1-METHYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(1-METHYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoline structure can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.
Indole derivatives: Such as tryptophan and serotonin, which play crucial roles in biological systems.
Uniqueness
1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(1-METHYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE is unique due to its combined quinoline and indole structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-methylindol-3-yl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-21-13-16(15-9-3-5-11-18(15)21)19(23)20(24)22-12-6-8-14-7-2-4-10-17(14)22/h2-5,7,9-11,13H,6,8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFMXRRJFGMUEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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